molecular formula C16H22N2O2 B7477932 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

Cat. No. B7477932
M. Wt: 274.36 g/mol
InChI Key: GKVZKLDNUYCRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is not fully understood. However, it has been shown to act as a potent inhibitor of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motor activity, euphoria, and addiction. It has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide in lab experiments is its ability to selectively inhibit the dopamine transporter. This allows researchers to study the effects of dopamine on various physiological processes. However, one of the limitations of using 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is its potential for addiction and abuse. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide. One area of research could focus on the potential use of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide as a treatment for addiction and other dopamine-related disorders. Another area of research could focus on the development of more selective dopamine transporter inhibitors with fewer side effects. Additionally, further studies could be conducted to explore the potential anti-cancer properties of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide and its derivatives.
Conclusion:
In conclusion, 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects and has been used in various studies related to neuroscience, cancer research, and drug discovery. While there are advantages to using 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide in lab experiments, caution must be taken due to its potential for addiction and abuse. Further research is needed to fully understand the mechanism of action and potential applications of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide.

Synthesis Methods

The synthesis of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide involves the reaction of 3-methylbenzoic acid with 4-methylpiperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoethylbenzoate in the presence of a base to yield 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide.

Scientific Research Applications

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects and has been used in various studies related to neuroscience, cancer research, and drug discovery.

properties

IUPAC Name

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-6-8-18(9-7-12)15(19)11-17-16(20)14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVZKLDNUYCRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.